molecular formula C21H27ClN6O2 B5575908 4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No.: B5575908
M. Wt: 430.9 g/mol
InChI Key: SVODHDMAPTVCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C21H27ClN6O2 and its molecular weight is 430.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.1884018 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Treatment

Compounds structurally related to 4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine have been explored for their role as inhibitors of specific receptors and enzymes involved in cancer progression. For instance, the metabolism and disposition of [14C]BMS-690514, an inhibitor targeting human epidermal growth factor receptors (HER) and vascular endothelial growth factor receptors (VEGFR), was investigated to understand its pharmacokinetics in humans. This study provides insight into the drug's absorption, metabolism, and excretion, highlighting its extensive metabolism and the pathways involved (L. Christopher et al., 2010).

Neuropharmacology

Another area of interest is the compound's potential application in neuropharmacology, particularly in the study of neurotransmitter receptors such as the serotonin 1A (5-HT1A) receptor. The binding affinity and functional effects of novel antagonists on 5-HT1A receptors have been studied to understand their potential in treating neurological and psychiatric disorders. For example, the occupancy of 5-HT1A receptors by a novel antagonist was quantified using positron emission tomography (PET) in healthy volunteers, providing valuable data on the drug's pharmacodynamics and its potential therapeutic application in anxiety and mood disorders (E. Rabiner et al., 2002).

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-25-5-7-26(8-6-25)19-14-20(24-15-23-19)27-9-11-28(12-10-27)21(29)17-13-16(22)3-4-18(17)30-2/h3-4,13-15H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVODHDMAPTVCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.